![molecular formula C11H9Cl2NO2 B1638452 Ethyl 4,7-dichloro-1H-indole-2-carboxylate CAS No. 104115-70-0](/img/structure/B1638452.png)
Ethyl 4,7-dichloro-1H-indole-2-carboxylate
Overview
Description
Ethyl 4,7-dichloro-1H-indole-2-carboxylate is a derivative of indole, which is a heterocyclic compound. The indole ring is substituted at the 4 and 7 positions with chlorine atoms and at the 2 position with a carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would consist of an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring. The indole ring would be substituted at the 4 and 7 positions with chlorine atoms and at the 2 position with a carboxylate group .Chemical Reactions Analysis
As a derivative of indole, this compound could potentially undergo a variety of chemical reactions. The presence of the chlorine atoms might make the compound susceptible to nucleophilic substitution reactions. The carboxylate group could participate in reactions such as esterification or amidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a derivative of indole, it would likely be a solid at room temperature. The presence of the chlorine atoms might increase its density and boiling point compared to indole .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Ethyl 4,7-dichloro-1H-indole-2-carboxylate serves as a key intermediate in various synthetic methodologies and chemical transformations. The compound's utility is demonstrated in the formation of 2-Etboxycarbonyloxy-3-ethynylindoles from indol-2(3H)-ones, showcasing its role in the preparation of ethyl 3-(ethynyl)-2-(ethoxy-carbonyloxy)indole-1-carboxylates and some dimeric derivatives through the treatment with ethyl chloroformate and triethylamine (Beccalli, Marchesini, & Pilati, 1994). This demonstrates its potential in creating versatile building blocks for further chemical synthesis.
Moreover, the compound's involvement in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation with N-tosylimines highlights its reactivity and application in constructing complex molecular architectures (Zhu, Lan, & Kwon, 2003). This process emphasizes the compound's versatility in engaging in cycloaddition reactions, offering a pathway to diversely functionalized compounds.
Indole Derivative Synthesis
This compound is also pivotal in the synthesis of indole derivatives, as evidenced by studies on the Friedel-Crafts acylation to produce ethyl 3-acylindole-2-carboxylates. Despite the challenge of achieving regioselectivity, the research indicates a methodological approach to obtain indole derivatives by altering reaction conditions (Murakami, Tani, Tanaka, & Yokoyama, 1988). This underscores the importance of this compound in the synthetic toolkit for accessing a variety of indole-based compounds.
Novel Synthesis Approaches
Innovative synthetic approaches utilizing this compound have been developed, such as the synthesis of new indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent urease inhibitory activity (Nazir et al., 2018). This highlights the compound's application in medicinal chemistry, providing a foundation for developing novel therapeutic agents.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 4,7-dichloro-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effects on these pathways would depend on its specific targets and mode of action.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the compound could potentially influence a variety of cellular processes .
properties
IUPAC Name |
ethyl 4,7-dichloro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJPFGFLIIVSLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601268039 | |
Record name | Ethyl 4,7-dichloro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601268039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104115-70-0 | |
Record name | Ethyl 4,7-dichloro-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104115-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4,7-dichloro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601268039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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